molecular formula C25H28O6 B12538345 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone

Cat. No.: B12538345
M. Wt: 424.5 g/mol
InChI Key: AKEAEGZOVCOSJL-UHFFFAOYSA-N
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Description

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, acetyl, and prop-2-enoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone involves multiple steps, typically starting from simpler aromatic compounds. The key steps include:

    Formation of the Core Structure: The core aromatic structure is synthesized through a series of Friedel-Crafts acylation reactions, where acetyl groups are introduced to the aromatic ring.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Addition of Prop-2-enoxy Groups: The prop-2-enoxy groups are added via etherification reactions, using reagents such as allyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-acetyl-4-methylbenzene
  • 2-Acetyl-4-methylphenol
  • 2′-Hydroxy-5′-methylacetophenone

Uniqueness

1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

1-[5-[(5-acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone

InChI

InChI=1S/C25H28O6/c1-7-9-30-24-14(3)22(28)20(16(5)26)12-18(24)11-19-13-21(17(6)27)23(29)15(4)25(19)31-10-8-2/h7-8,12-13,28-29H,1-2,9-11H2,3-6H3

InChI Key

AKEAEGZOVCOSJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1O)C(=O)C)CC2=CC(=C(C(=C2OCC=C)C)O)C(=O)C)OCC=C

Origin of Product

United States

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